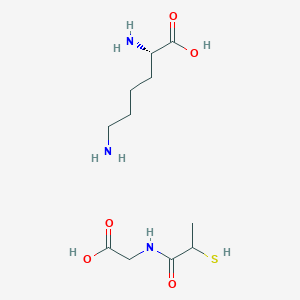
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,6-diaminohexanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first step typically includes the preparation of (2S)-2,6-diaminohexanoic acid, which can be synthesized through the reaction of hexanoic acid with ammonia under specific conditions. The second component, 2-(2-sulfanylpropanoylamino)acetic acid, is synthesized by reacting propanoic acid with thiol and glycine under controlled conditions. The final step involves the coupling of these two components through a peptide bond formation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the 2-(2-sulfanylpropanoylamino)acetic acid component can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in (2S)-2,6-diaminohexanoic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
科学的研究の応用
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The amino groups can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
(2S)-2,6-diamino-5-fluorohexanoic acid: An analog of (2S)-2,6-diaminohexanoic acid with a fluorine substitution.
2-(2-sulfanylpropanoylamino)butanoic acid: A similar compound with a butanoic acid backbone instead of acetic acid.
Uniqueness
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific research applications.
特性
CAS番号 |
915019-13-5 |
|---|---|
分子式 |
C11H23N3O5S |
分子量 |
309.39 g/mol |
IUPAC名 |
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(10)5(9)6-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t5-;/m0./s1 |
InChIキー |
FPKSMCCNNOAZCO-JEDNCBNOSA-N |
異性体SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
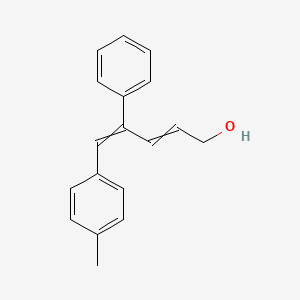
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

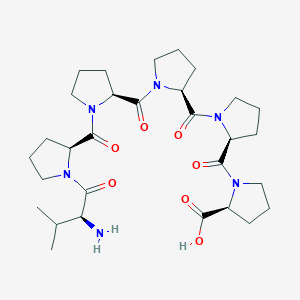
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
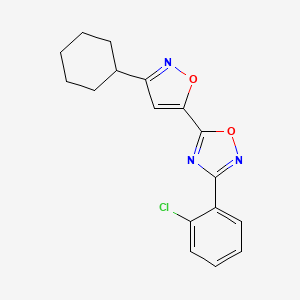
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)
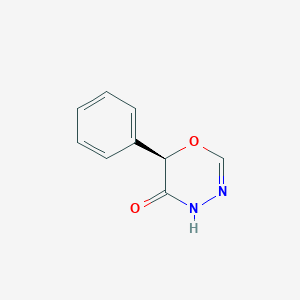
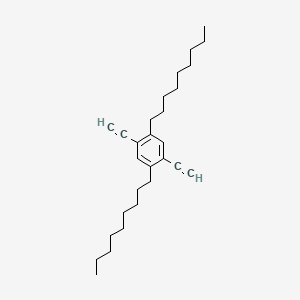
![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
